1-(1-Phenyl-1H-tetrazol-5-YL)piperazine
Overview
Description
1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a chemical compound with the CAS Number: 198209-80-2 . It has a molecular weight of 230.27 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2
. This code provides a standard way to encode the molecular structure using text . Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 419.0±55.0 °C at 760 mmHg, and a flash point of 207.2±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 0.45 .Scientific Research Applications
Synthesis and Characterization
1-(1-Phenyl-1H-tetrazol-5-YL)piperazine and its derivatives are frequently synthesized and characterized for various scientific applications. For example, a study detailed the synthesis and spectral characterization of novel piperazine derivatives, showcasing their potential for further biological evaluation (Rajkumar, Kamaraj & Krishnasamy, 2014).
Antimicrobial and Antifungal Activities
These compounds are often explored for their antimicrobial and antifungal properties. A study demonstrated that certain derivatives of this compound exhibited significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. (Upadhayaya et al., 2004).
Anticancer Properties
The anticancer potential of these compounds is another area of interest. Research has shown that some derivatives exhibit significant cytotoxicity against human breast cancer cells, indicating their potential as therapeutic agents (Dukanya et al., 2020).
Antibacterial and Biofilm Inhibition
Studies have also indicated the efficacy of certain this compound derivatives in inhibiting bacterial biofilm, presenting a potential route for addressing antibiotic resistance (Mekky & Sanad, 2020).
Antidepressant and Anxiolytic Effects
Moreover, some derivatives have been studied for their potential antidepressant and anxiolytic effects, indicating a possible application in the treatment of mental health disorders (Moreira et al., 2021).
Molecular Docking and Structural Analysis
Research also encompasses molecular docking and structural analysis to understand the interaction of these compounds with biological targets, paving the way for the development of new therapeutic agents (Lv et al., 2019).
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJXVAVZMPQAIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.